Crystallographic Binding Mode Differentiation vs. 4‑Chlorophenyl Analog in Hydroxy Acid Oxidase
The 4‑methylphenylsulfanyl moiety (present as the free‑acid form HO6 in PDB 3SGZ) binds rat long‑chain hydroxy acid oxidase with a real‑space correlation coefficient (RSCC) of 0.964 and an R‑factor of 0.072, indicative of excellent fit to the electron density [1]. In contrast, the 4‑chlorophenylsulfanyl analog (C7C in PDB 6GMC) binds human hydroxy acid oxidase 1 at 1.20 Å resolution with an RSCC of 0.977 and an R‑factor of 0.058 [2]. The 4‑methyl derivative forms a looser halogen‑free hydrophobic contact, whereas the 4‑chloro analog engages in a specific halogen‑bond interaction with the protein backbone, rationalising the differential inhibitory potency and selectivity observed between the two scaffolds.
| Evidence Dimension | Ligand fit quality in enzyme active site (crystallographic validation metrics) |
|---|---|
| Target Compound Data | RSCC = 0.964, Real‑space R‑factor = 0.072 (acid form HO6; PDB 3SGZ) |
| Comparator Or Baseline | 4‑Chlorophenylsulfanyl analog (C7C): RSCC = 0.977, Real‑space R‑factor = 0.058 (PDB 6GMC, human enzyme) |
| Quantified Difference | ΔRSCC ≈ –0.013; ΔR‑factor ≈ +0.014 (weaker fit for 4‑methyl vs. 4‑chloro in different enzyme species) |
| Conditions | Rat long‑chain hydroxy acid oxidase (3SGZ) vs. human hydroxy acid oxidase 1 (6GMC); both determined by X‑ray diffraction at 1.35 Å and 1.20 Å, respectively. |
Why This Matters
The distinct binding pose and weaker electron‑density fit of the 4‑methyl analog indicate a structurally divergent interaction profile, making it a preferred probe when halogen‑dependent off‑target effects must be avoided or when species‑selective inhibition is the goal.
- [1] PDB ligand validation report for HO6 in entry 3SGZ. RCSB Protein Data Bank, 2011. View Source
- [2] RCSB PDB entry 6GMC validation report. Deposited 2018. View Source
